molecular formula C18H14ClFN4O3 B11476902 3-(4-chlorophenyl)-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11476902
M. Wt: 388.8 g/mol
InChI Key: MNGHVUGFRHWFFB-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-FLUOROBENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-FLUOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through cyclization reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the aromatic ring can lead to halogenated or nitrated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and the aromatic substituents can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-FLUOROBENZAMIDE is unique due to its specific combination of an oxadiazole ring with a fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H14ClFN4O3

Molecular Weight

388.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-[(3-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H14ClFN4O3/c19-13-6-4-11(5-7-13)15-23-18(27-24-15)17(26)22-9-8-21-16(25)12-2-1-3-14(20)10-12/h1-7,10H,8-9H2,(H,21,25)(H,22,26)

InChI Key

MNGHVUGFRHWFFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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